molecular formula C13H24N2O4 B7929244 2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7929244
M. Wt: 272.34 g/mol
InChI Key: BHKXHSOZVDILLD-UHFFFAOYSA-N
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Description

2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring, a carboxylic acid group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group in piperidine, followed by the introduction of the carboxymethyl group. The tert-butyl ester is then formed through esterification reactions. Specific reagents and conditions may vary, but common steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.

    Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as RLi or RMgX in aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Carboxylic acid esters: Compounds with ester functional groups.

    Amino acid derivatives: Compounds with amino and carboxyl groups.

Uniqueness

2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound in research and industry .

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-4-6-10(15)8-14-9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKXHSOZVDILLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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